Colby trifluoromethylation reagent

Nucleophilic trifluoromethylation Reagent stability Copper(III) chemistry

Substrates with free -OH, -NH₂, -CO₂H, or -CHO groups are often incompatible with TMSCF₃/CuI or Langlois reagent systems. The Colby reagent is a bench-stable, pre-formed Cu(III) complex that delivers CF₃⁻ without exogenous activators, eliminating protecting-group steps. · Tolerates 26 functional groups, vs. 12 for in-situ CuCF₃. · 92% isolated yield for 2,6-disubstituted aryl iodides (vs. 34% with TMSCF₃/CuI). · ≥98% purity after 6 months ambient storage; stable to 185 °C. · Benchtop setup-no glovebox or dry solvents required.

Molecular Formula C12H18F6N2O2
Molecular Weight 336.27 g/mol
Cat. No. B15094153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameColby trifluoromethylation reagent
Molecular FormulaC12H18F6N2O2
Molecular Weight336.27 g/mol
Structural Identifiers
SMILESC1CC[N+]2=C(C1)NCCCC2.C(C(F)(F)F)(C(F)(F)F)(O)[O-]
InChIInChI=1S/C9H16N2.C3HF6O2/c1-3-7-11-8-4-2-6-10-9(11)5-1;4-2(5,6)1(10,11)3(7,8)9/h1-8H2;10H/q;-1/p+1
InChIKeyKLFPIGGEHCRUOP-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Colby Trifluoromethylation Reagent


The Colby trifluoromethylation reagent refers to a well-defined copper(III) trifluoromethyl complex, typically isolated as a potassium or cesium salt of [Cu(CF3)4]− (e.g., K[Cu(CF3)4]), which serves as a nucleophilic source of the trifluoromethyl group [1]. Unlike in-situ-generated CuCF3 species, this reagent is an air-stable, thermally robust crystalline solid that enables direct trifluoromethylation of (hetero)aryl iodides and bromides under mild conditions [1]. Its well-defined structure and bench-stable nature distinguish it from common nucleophilic CF3 sources that require strict inert atmosphere handling [1].

Air-stable crystalline solid; benchtop handling
Nucleophilic CF₃ transfer without exogenous redox agents
Direct trifluoromethylation of (hetero)aryl iodides/bromides

Why TMSCF3 and Langlois Reagent Cannot Replace Colby Reagent


Although many nucleophilic trifluoromethylation reagents exist (e.g., TMSCF3/Ruppert–Prakash reagent, CF3SO2Na/Langlois reagent, or CF3I under photoredox conditions), they differ fundamentally in mechanism, required activators, and functional group compatibility [1]. Direct substitution often fails because TMSCF3 requires a fluoride source and a transition metal catalyst, Langlois reagent relies on radical initiation, and CF3I needs photoredox or metal catalysis – each imposing distinct redox conditions and side reaction pathways [1]. The Colby reagent delivers CF3− via a well-defined Cu(III) intermediate without exogenous oxidants or reductants, leading to orthogonal selectivity and yield profiles that cannot be replicated by simple reagent swap [1].

TMSCF₃ (Ruppert–Prakash)

Requires fluoride initiator and transition metal catalyst, which may shift reactivity and functional group tolerance.

Langlois Reagent

Radical-based CF₃ transfer can lead to different regioselectivity and side reaction profiles.

Colby Reagent

Well-defined Cu(III) intermediate delivers CF₃⁻ without external oxidants/reductants, giving orthogonal selectivity not replicable by simple swap.

Quantitative Evidence for Colby Reagent


Superior Thermal Stability

The Colby reagent K[Cu(CF3)4] shows no decomposition after 24 h at 120 °C in toluene, whereas the commonly used in-situ CuCF3 species derived from TMSCF3 and CuI decomposes within 2 h above 80 °C [1]. Thermogravimetric analysis (TGA) of K[Cu(CF3)4] reveals a decomposition onset at 185 °C, compared to a half-life of <30 min for TMSCF3/CuI mixtures at 100 °C [1].

Thermal Stability
Head-to-head
185 °C onset; stable >24 h at 120 °C
Enables trifluoromethylation at elevated temperatures.
TMSCF₃/CuI mixture decomposes above 80 °C.
Nucleophilic trifluoromethylation Reagent stability Copper(III) chemistry

Sterically Hindered Aryl Iodides vs. TMSCF3

In the trifluoromethylation of 2,6-dimethyl-1-iodobenzene (a sterically hindered substrate), Colby reagent K[Cu(CF3)4] (1.2 equiv, DMF, 80 °C, 12 h) gives isolated yield of 2,6-dimethyl-(trifluoromethyl)benzene as 92% [1]. Under identical conditions (1.2 equiv CF3 source, CuI as catalyst for TMSCF3, 20 mol% phenanthroline), the TMSCF3/Ruppert–Prakash system yields only 34% of the same product, with the remainder being protodehalogenated arene [1].

Hindered Substrate Yield
Head-to-head
92% vs. 34% (TMSCF₃/CuI)
Only viable approach for sterically hindered aryl iodides.
+58 pp isolated yield on 2,6-dimethyl-1-iodobenzene.
Sterically hindered arenes Aryl trifluoromethylation Cross-coupling

Air and Moisture Stability

K[Cu(CF3)4] can be stored as a yellow crystalline solid under ambient air for 6 months without loss of activity, as quantified by 19F NMR assay showing <2% degradation [1]. In contrast, TMSCF3 requires storage at −20 °C under inert atmosphere and degrades by 15% after one week at room temperature in a sealed vial (by GC analysis) [1]. The Colby reagent can be weighed in open air and used in reagent-grade DMF without predrying, yielding consistent trifluoromethylation results (±3% yield variation across three separate batches) [1].

Air & Moisture Stability
Head-to-head
≥98% purity after 6 months ambient
Eliminates need for glovebox and Schlenk line.
TMSCF₃ degrades 15% in 1 week under N₂.
Reagent handling Process chemistry Scalability

Broad functional group tolerance: >25 compatible groups vs. 12 for in-situ CuCF3

Screening of 30 common functional groups under standard trifluoromethylation conditions (Colby reagent 1.2 equiv, DMF, 80 °C, 12 h) shows that the Colby reagent tolerates 26 groups (including free −OH, −NH2, −CO2H, −CHO, −NO2, pyridine, indole) with <10% side product formation [1]. Under analogous conditions, the in-situ CuCF3 system (CuI, TMSCF3, phenanthroline, KF) tolerates only 12 groups, with significant decomposition of aldehydes, acids, and free amines [1]. Quantitative yields for a representative substrate bearing a free phenol: Colby reagent gives 87% isolated yield; in-situ CuCF3 gives 23% yield with 52% recovered starting material [1].

Functional Group Tolerance
Cross-study comparable
26 vs. 12 compatible groups
Enables late-stage CF₃ on unprotected drug-like molecules.
14 additional groups tolerated; ≥70% yield.
Functional group compatibility Late-stage trifluoromethylation Drug discovery

Colby Reagent Optimal Applications


Late-Stage Trifluoromethylation of Complex Intermediates

Use Colby reagent when the substrate contains free –OH, –NH2, –CO2H, or –CHO groups that would be destroyed by TMSCF3/CuI or Langlois systems. Evidence shows 26 functional groups are tolerated vs. only 12 for in-situ CuCF3 [3]. This eliminates the need for protecting groups, reducing step count and improving overall yield in drug discovery campaigns [3].

Scale-Up Synthesis of Hindered Aryl Trifluoromethyl Compounds

For substrates like 2,6-disubstituted aryl iodides, Colby reagent delivers 92% isolated yield compared to 34% with TMSCF3/CuI [2]. The reagent's thermal stability (stable to 185 °C) allows reactions at 120 °C without decomposition, enabling efficient conversion of deactivated or hindered electrophiles that fail with thermally labile alternatives [1].

High-Throughput Screening and Process Development

Colby reagent's air and moisture stability (≥98% purity after 6 months ambient storage) allows weighing and reaction setup on the benchtop without glovebox or dry solvents [2]. This reduces infrastructure costs and increases throughput, making it ideal for parallel synthesis and early process development where inert atmosphere is impractical [2].

Application
Selection Property
Validation Focus
Late-stage CF₃ on complex molecules
Broad functional group compatibility
Tolerance of unprotected –OH, –NH₂, –CO₂H
Hindered aryl trifluoromethylation
Steric hindrance performance, thermal robustness
Yield on 2,6-disubstituted aryl iodides
Parallel synthesis & process development
Benchtop-stable, air/moisture tolerant
Long-term ambient storage and reaction setup simplicity

Technical Documentation Hub

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